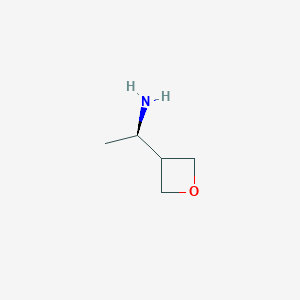

(1R)-1-(Oxetan-3-yl)ethanamine

Description

Significance of Oxetane (B1205548) Motifs in Advanced Organic Synthesis

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has garnered substantial interest in modern chemistry. wikipedia.org Initially considered a synthetic curiosity, the oxetane motif is now recognized as a crucial structural unit in drug discovery and organic synthesis. acs.orgresearchgate.net Its incorporation into molecules can significantly enhance key physicochemical properties. researchgate.net For instance, oxetanes are frequently used as bioisosteric replacements for gem-dimethyl and carbonyl groups, a strategy that can improve aqueous solubility, metabolic stability, and lipophilicity without a major increase in molecular weight. acs.orgnih.govnih.gov

The inherent ring strain of oxetanes, while lower than that of epoxides, renders them reactive intermediates for a variety of chemical transformations. thieme-connect.de This reactivity allows for strategic manipulations such as ring-opening, ring-expansion, and functionalization, providing access to diverse and valuable heterocyclic compounds. researchgate.net The small, polar, and sp³-rich nature of the oxetane scaffold helps to increase the three-dimensionality of drug candidates, a feature often associated with higher target selectivity and improved pharmacokinetic profiles. acs.orgnih.gov This combination of stability in a medicinal chemistry context and reactivity in a synthetic context makes oxetanes powerful tools for developing new molecular entities. researchgate.netacs.org

Rationale for the Stereochemical Specificity of (1R)-1-(Oxetan-3-yl)ethanamine in Chemical Transformations

The biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement, as stereoisomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. The designation "(1R)" in this compound specifies the absolute configuration at the chiral center where the amine group is attached to the ethyl chain. This stereochemical purity is paramount in medicinal chemistry, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

The use of enantiomerically pure building blocks like this compound is a cornerstone of modern asymmetric synthesis. bldpharm.com It allows chemists to construct complex target molecules with precise control over their stereochemistry, eliminating the need for difficult and often inefficient chiral separations later in the synthetic sequence. This amine serves as a chiral synthon, a fragment whose inherent chirality is transferred to the final product. Its applications span from being a key component in the synthesis of kinase inhibitors to other complex biologically active agents, where the specific orientation of the oxetane and amine groups is critical for binding to the target protein. nih.gov

Historical Context of Oxetane Chemistry Leading to Chiral Amine Derivatives

The history of oxetane chemistry dates back to the 19th century, with the first synthesis of the parent, unsubstituted oxetane reported in the 1870s. nih.gov For many decades, research into these strained ethers was largely academic. A notable early development was the Paternò–Büchi reaction, discovered in 1909, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. nih.gov

The "rediscovery" and subsequent surge in interest in oxetane chemistry occurred in the early 21st century, driven by the demands of the pharmaceutical industry. nih.gov Seminal studies demonstrated that incorporating oxetanes could confer "drug-like" properties to molecules. thieme-connect.de This realization spurred the development of new and more efficient synthetic methods for creating oxetane derivatives. acs.orgnih.gov While established methods like the Williamson etherification of 1,3-halohydrins remained relevant, new strategies emerged focusing on the functionalization of readily available building blocks like oxetan-3-one. thieme-connect.de This evolution from synthesizing the simple parent ring to creating functionally and stereochemically complex derivatives, such as the chiral amine this compound, reflects the growing sophistication of medicinal chemistry and the demand for precisely tailored molecular building blocks. thieme-connect.degoogle.com

Chemical Data for this compound

The following table summarizes key chemical properties and identifiers for the compound. Data for the racemic mixture, 1-(Oxetan-3-yl)ethanamine, is also included for comparison.

| Property | This compound | 1-(Oxetan-3-yl)ethanamine (Racemate) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO chemsrc.comuni.lu |

| Molecular Weight | 101.15 g/mol | 101.147 g/mol chemsrc.com |

| CAS Number | 2549557-79-1 | 1544892-89-8 chemsrc.combldpharm.com |

| Density | Data not available | 1.0±0.1 g/cm³ chemsrc.com |

| Boiling Point | Data not available | 143.5±13.0 °C at 760 mmHg chemsrc.com |

| Flash Point | Data not available | 42.9±13.1 °C chemsrc.com |

| InChIKey | YXKNHHVCEJACHK-BYPYZUCNSA-N | YXKNHHVCEJACHK-UHFFFAOYSA-N uni.lu |

| SMILES | CC@HC1COC1 | CC(C1COC1)N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(oxetan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNHHVCEJACHK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r 1 Oxetan 3 Yl Ethanamine

Strategies for Chiral Oxetane (B1205548) Ring Construction Precursors

The creation of the chiral oxetane core is a critical first step. Methodologies have evolved from classical approaches to highly efficient catalytic enantioselective reactions. These strategies often target key precursors like oxetan-3-one or appropriately substituted 1,3-diols that can be cyclized.

Enantioselective Cyclization Approaches

Enantioselective cyclization reactions establish the stereochemistry of the oxetane ring directly during its formation. A common strategy involves the intramolecular Williamson ether synthesis from a chiral 1,3-diol derivative. The key to this approach is the initial enantioselective synthesis of the diol or a related precursor.

For instance, an enantioselective reduction of β-halo ketones can produce chiral halohydrins, which, upon treatment with a base, undergo cyclization to form enantioenriched oxetanes. acs.org A notable method reported by Soai et al. achieved enantiomeric excesses of 79–89% for 2-aryl-substituted oxetanes through the reduction of β-halo ketones using a chiral reducing agent generated from lithium borohydride (B1222165) and a chiral ligand, followed by cyclization. acs.org

More advanced catalytic methods have also been developed. Iridium-catalyzed asymmetric C-C coupling of primary alcohols with vinyl epoxides can generate neopentyl glycols, which serve as precursors to 2,3-trisubstituted oxetanes. nih.gov These glycols are then converted to the corresponding oxetanes via a two-step protocol involving chemoselective tosylation of the primary alcohol and subsequent base-promoted SN2 cyclization. nih.gov

Table 1: Selected Enantioselective Cyclization Strategies for Oxetane Precursors

| Method | Precursor | Key Reagents/Catalyst | Outcome | Ref. |

|---|---|---|---|---|

| Asymmetric Reduction/Cyclization | β-Halo Ketones | Chiral reducing agent (LiBH₄ + chiral ligand), KOH | Enantioenriched 2-aryl-oxetanes (79–89% ee) | acs.org |

| Iridium-Catalyzed Coupling | Primary Alcohols and Isoprene Oxide | Iridium catalyst | Chiral neopentyl glycols (precursors to 2,3-trisubstituted oxetanes) | nih.gov |

Stereoselective Rearrangements of Chiral Oxirane Derivatives

The ring expansion of chiral epoxides (oxiranes) provides an alternative and powerful route to enantioenriched oxetanes. This strategy leverages the readily available pool of chiral epoxides. A common method involves the reaction of an epoxide with a sulfur ylide, such as one generated from trimethyloxosulfonium iodide. acs.orgillinois.edu The ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to the four-membered oxetane ring with the release of dimethyl sulfoxide. acs.org This process can be highly stereoselective, transferring the chirality of the epoxide precursor to the oxetane product. acs.org

This epoxide-opening and ring-closure sequence is particularly valuable as it can generate enantioenriched oxetanes directly from chiral epoxide precursors, which are accessible through various well-established asymmetric epoxidation methods. acs.org

Gold-Catalyzed Approaches to Oxetan-3-one Precursors

Oxetan-3-one is a pivotal precursor for the synthesis of (1R)-1-(Oxetan-3-yl)ethanamine, as it can be converted to the target amine via reductive amination. Traditional syntheses of oxetan-3-one are often multi-step, low-yielding, and may involve hazardous reagents like α-diazo ketones. nih.govacs.org A significant advancement is the development of a gold-catalyzed, one-step synthesis from readily available propargylic alcohols. organic-chemistry.orgnih.gov

This methodology utilizes a gold catalyst to convert propargylic alcohols into oxetan-3-ones through an intermolecular alkyne oxidation. organic-chemistry.org The reaction proceeds via a proposed α-oxo gold carbene intermediate, which undergoes intramolecular cyclization. nih.govacs.org This approach is not only more efficient but also safer, as it avoids the use of hazardous diazo compounds. nih.govnih.gov The reaction is robust, tolerates various functional groups, and can be performed under mild, "open flask" conditions. acs.orgthieme-connect.com

Table 2: Gold-Catalyzed Synthesis of Oxetan-3-one

| Substrate | Catalyst System | Key Features | Yield | Ref. |

|---|---|---|---|---|

| Propargyl Alcohol | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | One-step, avoids hazardous diazo ketones, 'open flask' conditions | Good | nih.govorganic-chemistry.org |

Stereoselective Introduction of the Ethanamine Moiety

Once a suitable oxetane precursor, such as oxetan-3-one, is obtained, the next critical phase is the stereoselective introduction of the 1-aminoethyl group to form the desired (1R) enantiomer. This can be achieved either by separating a racemic mixture of the amine or by directly forming the chiral amine through an asymmetric reaction.

Chiral Resolution Techniques for Enantiopure Amines

Chiral resolution is a classical and widely practiced method for separating a racemic mixture of amines into its constituent enantiomers. wikipedia.orgchemeurope.com This technique involves reacting the racemic amine, 1-(oxetan-3-yl)ethanamine, with a chiral resolving agent, which is typically a chiral acid. wikipedia.orglibretexts.org

The reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. onyxipca.com After separation, the desired diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically pure this compound. chemeurope.comlibretexts.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent Type | Examples | Principle of Separation | Ref. |

|---|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid | Formation of diastereomeric salts with differing solubilities | chemeurope.comonyxipca.com |

The efficiency of this process depends heavily on the choice of the resolving agent and the crystallization solvent, often requiring empirical screening to identify optimal conditions. wikipedia.org

Asymmetric Amination Reactions

Asymmetric amination reactions offer a more direct and atom-economical approach to chiral amines by creating the stereocenter during the C-N bond formation. A prominent strategy is the asymmetric reductive amination of the corresponding ketone, oxetan-3-one. This transformation can be achieved in a single step from the ketone and an amine source in the presence of a reducing agent and a chiral catalyst. nih.govresearchgate.net

Transition-metal catalysts, particularly those based on iridium or ruthenium, combined with chiral phosphoramidite (B1245037) or other sophisticated ligands, have proven highly effective for this purpose. nih.govresearchgate.net These catalytic systems can achieve high yields and excellent enantioselectivities for a wide range of substrates. nih.gov

Another powerful method involves the use of chiral sulfinamide reagents, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu Condensation of oxetan-3-one with (R)-tert-butanesulfinamide forms a chiral N-sulfinyl imine intermediate. Subsequent diastereoselective reduction of the C=N bond, followed by acidic removal of the sulfinyl group, yields the desired (1R)-amine with high stereochemical purity. This method is widely used in both academic and industrial settings due to its reliability and broad applicability. yale.edu

Table 4: Comparison of Asymmetric Amination Strategies

| Method | Key Reagent/Catalyst | Intermediate | Key Advantages | Ref. |

|---|---|---|---|---|

| Catalytic Asymmetric Reductive Amination | Iridium or Ruthenium complex with chiral ligand | Imine (formed in situ) | High atom economy, direct conversion from ketone | nih.govresearchgate.net |

Reductive Amination Strategies

Reductive amination represents a fundamental and widely employed method for the synthesis of amines. This strategy is applicable to the synthesis of this compound, typically proceeding via the corresponding ketone, 1-(oxetan-3-yl)ethanone. The general pathway involves two key steps: the formation of an imine or enamine intermediate from the ketone and an amine source, followed by reduction to the target amine.

The synthesis of the prerequisite oxetan-3-one core can be achieved through methods such as the gold-catalyzed reaction of readily available propargylic alcohols. nih.gov Once the 1-(oxetan-3-yl)ethanone precursor is obtained, it can be subjected to reductive amination conditions. A variety of reducing agents can be employed for the reduction of the imine intermediate. unibe.ch

The stereochemistry of the final product is a critical aspect of this strategy. To achieve the desired (1R) configuration, asymmetric methods must be employed. This can be accomplished through several approaches:

Chiral Auxiliaries: A chiral auxiliary can be attached to the amine source, directing the reduction stereoselectively.

Chiral Catalysts: The reduction step can be performed using a chiral catalyst, such as a transition metal complex with a chiral ligand, to induce enantioselectivity.

Enzymatic Reduction: Biocatalysis using enzymes like imine reductases (IREDs) or aminotransferases can offer high enantioselectivity under mild conditions.

Below is a table outlining common reducing agents used in reductive amination processes. unibe.ch

| Reducing Agent | Typical Conditions | Notes |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild acidic conditions (e.g., acetic acid) in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). | Often preferred for its mildness and tolerance of various functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic pH (3-6) to avoid the release of toxic HCN gas. | Effective but requires careful pH control due to toxicity concerns. unibe.ch |

| 2-Picoline Borane | Can be used under various conditions, often in alcohols. | A stable and effective alternative to other borohydride reagents. unibe.ch |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni catalyst. | Can be highly effective, but may lead to the reduction of other functional groups. |

Industrial Scale Synthesis and Optimization Protocols

The transition from laboratory-scale synthesis to industrial production of this compound necessitates robust and optimized protocols that ensure high yield, purity, and enantiomeric excess in a cost-effective and safe manner.

For industrial production, classical resolution of a racemic mixture of 1-(oxetan-3-yl)ethanamine is a common and practical approach. This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. researchgate.net

The table below details common chiral resolving agents and the principles of diastereomeric salt resolution. researchgate.net

| Chiral Resolving Agent | Principle of Separation | Key Considerations |

| (+)-Tartaric Acid | Forms diastereomeric salts ((R,R)-tartrate and (S,S)-tartrate) with the racemic amine. One salt is typically less soluble and crystallizes out. researchgate.net | Availability, cost, and efficiency of separation. The choice of solvent is crucial. |

| (-)-Mandelic Acid | Similar to tartaric acid, forms diastereomeric salts with differing solubilities. | Solvent selection and crystallization temperature are key optimization parameters. |

| (1S)-(+)-10-Camphorsulfonic Acid | A strong chiral acid that forms well-defined crystalline salts with amines. | Often provides good resolution but can be more expensive. |

| N-protected amino acids | Chiral N-protected amino acids like N-acetylphenylalanine can be effective resolving agents. researchgate.net | Offers a wide range of potential resolving agents with tunable properties. |

Optimizing reaction conditions is paramount for achieving the desired product quality and process efficiency on a large scale. For chiral resolution, several parameters must be carefully controlled to maximize both the yield of the desired enantiomer and its enantiomeric purity. rsc.org

The following table summarizes key parameters and their impact on the optimization of chiral resolution. researchgate.netrsc.org

| Parameter | Impact on Process | Optimization Strategy |

| Solvent System | Affects the solubility difference between the diastereomeric salts. | Screening of various solvents and solvent mixtures to find the optimal system that maximizes the precipitation of the desired salt while keeping the other in solution. researchgate.net |

| Temperature Profile | Influences crystallization kinetics and equilibrium solubility. | Controlled cooling rates and aging times are employed to promote the growth of pure crystals. |

| Stoichiometry of Resolving Agent | The molar ratio of the resolving agent to the racemic amine can impact the yield and purity. | Typically, around 0.5 equivalents of the resolving agent are used, but the optimal ratio must be determined experimentally. |

| Stirring and Agitation | Affects crystal size distribution and prevents agglomeration. | The stirring speed and impeller design are optimized to ensure good mass transfer without causing excessive crystal breakage. rsc.org |

A patented process outlines a specific and effective synthetic route for N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates, which are precursors to various bioactive molecules. google.com This multi-step synthesis is designed for technical scale application, providing the product in good yield and purity. google.com

The process begins with [3-(bromomethyl)oxetan-3-yl]methanol and proceeds through several key transformations: google.com

Oxidation: The starting alcohol is oxidized to the corresponding carboxylic acid, 3-(bromomethyl)oxetane-3-carboxylic acid.

Carbamate (B1207046) Formation: The carboxylic acid is converted into a carbamate. This is achieved by reacting it with an azide (B81097) reagent, such as diphenylphosphoryl azide (DPPA), and a base like triethylamine (B128534) (TEA) or 4-methyl morpholine, followed by the addition of an alcohol (e.g., tert-butanol). This sequence proceeds through an isocyanate intermediate.

Amination: The bromo-substituted carbamate is then subjected to an amination reaction to introduce the second nitrogen functionality.

Salt Formation: The resulting diamine derivative can be converted into a stable salt form. google.com

An example from the patent for the formation of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate involves refluxing 3-(bromomethyl)oxetane-3-carboxylic acid with TEA and DPPA in anhydrous t-butanol. google.com

Novel Synthetic Routes and Building Blocks

The quest for more efficient and versatile methods for synthesizing amino-oxetanes continues to drive innovation in synthetic chemistry.

A novel and powerful strategy for the synthesis of 3-aryl-3-amino-oxetanes has been developed, which serves as an alternative to traditional methods. nih.govthieme.de This approach, termed defluorosulfonylative coupling, utilizes oxetane sulfonyl fluorides (OSFs) as precursors. nih.govresearchgate.netresearchgate.net

Instead of undergoing the expected sulfur-fluoride exchange (SuFEx) chemistry, these OSF reagents lose sulfur dioxide (SO₂) and a fluoride (B91410) ion upon gentle warming to generate a planar oxetane carbocation intermediate. nih.govthieme.de This highly reactive intermediate is then trapped by a wide range of amine nucleophiles to form the desired amino-oxetane product. thieme.de

A significant advantage of this methodology is its broad scope, mimicking the disconnection of a standard amide coupling. researchgate.netresearchgate.net This allows for the use of vast, commercially available amine libraries, enabling the rapid synthesis of diverse amino-oxetane analogues of bioactive compounds and marketed drugs. nih.govresearchgate.net The reaction is tolerant of a wide array of polar functional groups. nih.gov Kinetic and computational studies support a mechanism where the formation of the oxetane carbocation is the rate-determining step. nih.gov

The table below summarizes key features of the defluorosulfonylative coupling approach.

| Feature | Description |

| Precursors | Oxetane sulfonyl fluorides (OSFs), which are bench-stable and accessible from oxetanols. researchgate.net |

| Key Intermediate | A planar oxetane carbocation formed via the loss of SO₂ and fluoride. nih.govthieme.de |

| Mechanism | Sₙ1-type mechanism where carbocation formation is rate-determining. thieme.de |

| Amine Scope | Tolerates a wide range of primary and secondary amines, anilines, and hindered amines. thieme.de |

| Advantages | Access to diverse products from large amine libraries, tolerance of polar functional groups, mimics amide bond formation. researchgate.netresearchgate.net |

Decarboxylative Strategies for Oxetane Amino Acid Building Blocks

Modern synthetic chemistry has embraced photoredox catalysis as a powerful tool for forming carbon-carbon bonds under mild conditions. nih.gov Decarboxylative strategies, in particular, leverage abundant and inexpensive carboxylic acids, including amino acids, as stable radical precursors. acs.orghw.ac.ukprinceton.edu These methods have been successfully applied to the synthesis of novel oxetane-containing amino acids.

One prominent approach is the visible-light-induced photocatalytic decarboxylative Giese-type reaction. bohrium.comresearchgate.netresearchgate.net In this methodology, radicals are generated via photochemical oxidative decarboxylation of amino acids. These radicals then undergo a Giese-type addition to a radical acceptor. hw.ac.uk Highly reactive 3-methyleneoxetane derivatives have proven to be effective radical acceptors for this purpose. The strain within the oxetane ring is believed to play a role in driving the radical addition, leading to the formation of 3,3'-disubstituted oxetane amino acids in moderate to high yields. researchgate.netresearchgate.net

Another strategy involves the direct decarboxylative addition to oxetan-3-one. nih.gov Under photoredox conditions, α-amino acids are converted into α-amino radicals through oxidative decarboxylation. These radicals can then add directly to the carbonyl group of oxetan-3-one. nih.govnih.gov Mechanistic studies suggest that this process can proceed through different pathways depending on the reaction conditions, sometimes involving intermediate organometallic species before the final nucleophilic addition. nih.gov This method provides a direct route to convert readily available amino acids into 3-oxetanol analogues, which are valuable bioisosteres and synthetic intermediates. nih.gov

| Strategy | Radical Precursor | Oxetane Substrate | Key Features | Reference |

|---|---|---|---|---|

| Photocatalytic Giese-Type Reaction | Amino or alkoxycarboxylic acids | 3-Methyleneoxetane derivatives | Strain-release-driven radical addition; produces versatile γ- and α-amino acids. | researchgate.netresearchgate.net |

| Photoredox-Catalyzed Decarboxylative Addition | N-aryl α-amino acids | Oxetan-3-one | Direct conversion of amino acids to 3-oxetanol analogues; can be performed with or without Cr co-catalysts. | nih.gov |

| Visible Light Mediated Radical Functionalization | 3-Aryl-3-carboxylic acid oxetanes | Activated Alkenes (Michael Acceptors) | Generates tertiary benzylic oxetane radicals for conjugate addition; high yields due to irreversible Giese addition driven by ring strain. | nih.govacs.org |

Utilization of Oxetan-3-one as a Key Synthon in Organometallic Additions

Oxetan-3-one is a commercially available and widely utilized building block in medicinal chemistry for accessing a variety of substituted oxetanes. acs.orgnih.govacs.org Its carbonyl group is a key handle for introducing molecular diversity through organometallic additions. nih.govacs.orgnih.gov

The direct addition of organometallic reagents (e.g., Grignard or organolithium reagents) to oxetan-3-one yields tertiary 3-hydroxyoxetanes. nih.gov While this is a foundational reaction, creating 3-aminooxetanes requires further synthetic steps. A more direct and powerful strategy involves the addition of organometallic reagents to imines derived from oxetan-3-one. acs.org

For instance, oxetan-3-one can be condensed with a chiral sulfinamide, such as tert-butylsulfinimine (Bus), to form a sulfinylimine. This intermediate then serves as an electrophile for the addition of various organometallic reagents. This approach allows for the diastereoselective synthesis of 3-functionalized 3-aminooxetanes. The chiral auxiliary can be subsequently removed under acidic conditions to yield the free amine. This method is tolerant of a range of organometallic reagents, including those derived from aryl boroxines, providing access to a diverse library of 3-aryl-3-aminooxetanes. acs.org

| Oxetane Derivative | Organometallic Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Oxetan-3-one | Grignard Reagents, Organolithiums | 3-Alkyl/Aryl-3-hydroxyoxetane | Standard carbonyl addition to form tertiary alcohols. | nih.govacs.org |

| Oxetan-3-one-derived tert-butylsulfinimine | Grignard Reagents, Aryl Boroxines (Rh-catalyzed) | 3-Alkyl/Aryl-3-aminooxetane | Diastereoselective addition to a chiral imine; provides direct access to chiral 3-aminooxetanes. | acs.org |

| Oxetan-3-one | Various (in multi-component reactions) | Spirooxazolidines | Cu-catalyzed four-component reaction of an amino alcohol, oxetan-3-one, formaldehyde, and an alkyne. |

Strecker Synthesis for Oxetane Amino Acid Derivatives

The Strecker synthesis is a classic multi-component reaction for preparing α-amino acids from aldehydes or ketones. wikipedia.orgorganic-chemistry.orgjk-sci.com This venerable method involves the reaction of a carbonyl compound with an amine (or ammonia) and a cyanide source (like hydrogen cyanide or an alkali cyanide) to form an α-aminonitrile intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired amino acid. wikipedia.orgmasterorganicchemistry.com

This methodology has been effectively adapted for the synthesis of oxetane amino acid derivatives using oxetan-3-one as the ketone component. nih.gov In this three-component reaction, oxetan-3-one is condensed with an amine and a cyanide source. The reaction first forms an iminium ion intermediate from the ketone and the amine, which is then attacked by the cyanide nucleophile. wikipedia.orgorganic-chemistry.org This sequence produces a 3-amino-3-cyanooxetane derivative.

The resulting α-aminonitrile is a stable intermediate that can be hydrolyzed under acidic or basic conditions to afford a 3-amino-3-carboxyoxetane. This product is a valuable building block, as it contains a quaternary center with both an amine and a carboxylic acid attached to the oxetane ring, providing multiple points for further chemical modification.

| Carbonyl Component | Amine Source | Cyanide Source | Intermediate Product | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|---|

| Oxetan-3-one | Ammonia or Primary Amine | HCN, KCN, NaCN | 3-Amino-3-cyanooxetane | 3-Amino-3-carboxyoxetane | nih.govwikipedia.org |

Ring-Closing Metathesis for Spirocyclic Oxetane Derivatives

Ring-closing metathesis (RCM) is a powerful and widely used transformation in organic synthesis for the construction of unsaturated rings. wikipedia.orgorganic-chemistry.org Catalyzed by metal complexes, typically ruthenium-based catalysts like Grubbs' catalysts, RCM facilitates the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.org This method is known for its high functional group tolerance and its ability to form rings of various sizes, from common 5-7 membered rings to large macrocycles. wikipedia.orgorganic-chemistry.org

RCM provides a versatile strategy for the synthesis of spirocyclic systems, where two rings share a single common atom. arkat-usa.org To create spirocyclic oxetane derivatives, a precursor containing an oxetane core substituted with two terminal alkene chains at the 3-position is required. This di-olefinic substrate can then be subjected to RCM conditions. The catalyst facilitates the formation of a new ring that is spiro-fused to the oxetane at the C3 position. arkat-usa.org

This approach allows for the creation of diverse spirocyclic oxetanes, including those incorporating other heterocyclic rings like piperidines or pyrrolidines, which are valuable scaffolds in medicinal chemistry. mdpi.comnih.gov The double bond formed in the new ring also serves as a handle for further synthetic manipulations. arkat-usa.org

| General Substrate | Typical Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Di-alkenyl substituted oxetane | Grubbs' Catalysts (1st or 2nd Gen), Hoveyda-Grubbs Catalysts | Spirocyclic oxetane with an unsaturated second ring | Forms spiro-linkage under mild conditions; byproduct (ethylene) is volatile. | wikipedia.orgarkat-usa.org |

Synthesis of Fluorine-Containing Oxetanes

The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. azolifesciences.com Consequently, the development of methods for the synthesis of fluorine-containing oxetanes is of high importance.

One successful strategy involves the synthesis of fluoro-oxetane δ-amino acids from carbohydrate precursors. ingentaconnect.comtandfonline.combohrium.com For example, starting from D-xylose, a multi-step sequence involving ring contraction, fluorination, and ester hydrolysis can yield 2,4-anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-3-fluoro-D-arabinonic acid. bohrium.comtandfonline.com This approach provides access to chiral, highly functionalized fluoro-oxetane building blocks. ingentaconnect.comresearchgate.net

More recently, novel catalytic methods have been developed for the direct synthesis of fluorinated oxetanes. azolifesciences.comacs.org A groundbreaking approach utilizes a copper catalyst to selectively insert a difluorocarbene species into the structure of readily available epoxides. azolifesciences.comnus.edu.sg This process involves the formation of a copper difluorocarbenoid complex which coordinates with the epoxide, triggering a site-selective ring cleavage followed by cyclization to yield the desired α,α-difluoro-oxetane product. nus.edu.sg This method avoids traditional synthetic routes that often fail due to a lack of suitable fluorine-containing precursors or harsh reaction conditions leading to undesired side reactions. azolifesciences.com This catalytic transformation unlocks a practical pathway to a class of molecules that were previously very difficult to access. acs.orgnus.edu.sgresearchgate.net

| Strategy | Starting Material | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Multi-step synthesis from carbohydrates | D-xylose | Chiral 3-fluoro-oxetane δ-amino acids | Builds complexity from a chiral pool starting material; involves ring contraction and fluorination steps. | ingentaconnect.combohrium.comtandfonline.com |

| Catalytic Difluorocarbene Insertion | Epoxides | α,α-difluoro-oxetanes | Copper-catalyzed ring expansion of epoxides; provides direct access to previously elusive difluorinated oxetanes. | azolifesciences.comnus.edu.sg |

Stereochemical Control and Enantiomeric Purity Assessment in 1r 1 Oxetan 3 Yl Ethanamine Synthesis

Mechanisms of Stereoselectivity in Oxetane-Based Amination Reactions

The primary route to chiral amines like (1R)-1-(Oxetan-3-yl)ethanamine often involves the asymmetric transformation of a prochiral ketone, namely 1-(oxetan-3-yl)ethan-1-one (B1431856). The key stereochemistry-defining step is typically an asymmetric reductive amination. The mechanism of stereoselectivity in this process hinges on the ability to control the facial selectivity of nucleophilic attack on a planar carbonyl or imine intermediate.

The reaction proceeds through the initial formation of an imine or enamine by condensation of the ketone with an amine source. This intermediate is then reduced. The stereochemical outcome is dictated by the approach of the reducing agent to one of the two enantiotopic faces of the C=N double bond. This differentiation is achieved by creating a chiral environment around the imine.

Two principal mechanistic strategies are employed:

Catalyst-Controlled Stereoselection: A chiral catalyst, typically a transition metal complex with a chiral ligand, coordinates to the imine. The steric and electronic properties of the chiral ligand block one face of the imine from the approach of the reducing agent (e.g., H₂ or a hydride source), thereby directing the reduction to the opposite face. The bulky and conformationally rigid nature of these ligands creates a well-defined chiral pocket that forces the substrate to adopt a specific orientation, leading to high enantioselectivity.

Substrate-Controlled Stereoselection (Chiral Auxiliaries): A chiral auxiliary is temporarily attached to the substrate. wikipedia.org For amine synthesis, this often involves using a chiral amine to form a diastereomeric imine or enamine intermediate. The inherent chirality of the auxiliary then directs the subsequent reduction step. The steric hindrance imposed by the auxiliary blocks one face of the molecule, forcing the reagent to attack from the less hindered side. wikipedia.orgnih.gov After the stereogenic center is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

In both mechanisms, the oxetane (B1205548) ring itself can exert a secondary influence. While small, the ring's conformation and the electronegativity of its oxygen atom can affect the electronic distribution and steric environment of the adjacent prochiral center, potentially influencing the preferred trajectory of the incoming nucleophile or the binding geometry with the catalyst.

Chiral Catalyst and Auxiliary Design for Enantiocontrol

The rational design of catalysts and auxiliaries is central to achieving high enantiomeric excess (ee) in the synthesis of this compound.

Chiral Catalysts: Transition metal-catalyzed asymmetric hydrogenation is a powerful method for this transformation. Catalysts are typically composed of a metal center (e.g., Iridium, Rhodium, Ruthenium) and a chiral ligand. The ligand is the primary source of stereochemical information. For the reduction of imines, ligands based on atropisomeric biaryl phosphines, such as BINAP and its derivatives, are highly effective. nih.gov These ligands create a rigid, C₂-symmetric chiral environment that effectively differentiates the enantiotopic faces of the imine substrate. For instance, iridium-tol-BINAP catalysts have been successfully used in the reductive coupling of ketones, demonstrating their utility in creating chiral centers adjacent to strained rings. nih.gov The choice of metal, ligand, and reaction conditions must be carefully optimized to achieve high yield and enantioselectivity.

Chiral Auxiliaries: Chiral auxiliaries are organic molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.org For amine synthesis, prominent examples include:

Sulfinamides: Ellman's tert-butanesulfinamide is a highly versatile chiral auxiliary. wikipedia.org Condensation with the ketone 1-(oxetan-3-yl)ethan-1-one would form a chiral N-sulfinyl imine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the bulky tert-butylsulfinyl group. The auxiliary is then easily removed under mild acidic conditions to yield the desired chiral primary amine. wikipedia.org

Oxazolidinones: Evans oxazolidinone auxiliaries are widely used in asymmetric synthesis, particularly for alkylation and aldol (B89426) reactions. wikipedia.org While less direct for reductive amination, they exemplify the principle of attaching a rigid chiral scaffold to control reactions at an adjacent center.

Pseudoephedrine and Pseudoephenamine: These amino alcohol-based auxiliaries can be used to form amides and direct subsequent reactions. wikipedia.orgnih.gov They have demonstrated remarkable stereocontrol in alkylation reactions to form quaternary carbon centers. nih.gov

The selection between a catalytic or auxiliary-based approach depends on factors such as substrate scope, catalyst/auxiliary cost and recyclability, and operational simplicity.

| Strategy | Example Agent | Key Feature | Typical Application |

|---|---|---|---|

| Chiral Catalyst | [Ir(COD)(tol-BINAP)]⁺ | Forms a C₂-symmetric chiral pocket around the substrate. | Asymmetric hydrogenation of imines. |

| Chiral Auxiliary | (R)-(+)-tert-Butanesulfinamide | Forms a diastereomeric imine intermediate that directs hydride attack. | Asymmetric synthesis of primary amines from ketones. |

| Chiral Auxiliary | (1S,2S)-(+)-Pseudoephedrine | Provides high stereocontrol, particularly in alkylation reactions. nih.gov | Asymmetric alkylation to form α- and β-substituted chiral carbonyl compounds. |

Advanced Analytical Techniques for Enantiomeric Excess Determination

Verifying the success of an asymmetric synthesis requires accurate measurement of the enantiomeric excess (ee). Several advanced analytical techniques are available for the quantitative analysis of chiral amines like this compound. mdpi.com

Chiral Chromatography: This is the most common and reliable method for determining enantiomeric purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): Enantiomers are separated on a chiral stationary phase (CSP). mdpi.comyakhak.org CSPs are typically based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers that create a chiral environment. yakhak.orgchromatographyonline.com The two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times. This allows for their separation and quantification. mdpi.comchromatographyonline.com

Gas Chromatography (GC): For volatile amines, GC with a chiral capillary column is effective. The amine often requires derivatization (e.g., with trifluoroacetic anhydride) to improve its volatility and chromatographic behavior. nih.gov The principle of separation on the chiral stationary phase is analogous to HPLC. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for ee determination, though enantiomers themselves are indistinguishable in a standard achiral solvent. acs.orgacs.org To achieve differentiation, a chiral environment is created in situ in the NMR tube.

Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Diastereomers have distinct chemical and physical properties and, therefore, exhibit different chemical shifts in their NMR spectra. rsc.org The ee can be calculated by integrating the signals corresponding to each diastereomer. acs.orgrsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms weak and rapidly exchanging diastereomeric complexes with the amine enantiomers. This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification.

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. acs.org Enantiomers produce mirror-image CD spectra. While direct analysis can be challenging, ee can be determined by forming a complex between the amine and a CD-active host molecule. acs.orgrsc.org The resulting diastereomeric complexes often produce distinct CD signals, the intensity of which can be correlated to the enantiomeric composition. nih.gov This method is particularly amenable to high-throughput screening. acs.orgnih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leads to separation. mdpi.comchromatographyonline.com | High accuracy and precision; widely applicable. yakhak.org | Requires method development; can be time-consuming. |

| NMR with CDAs | Covalent conversion of enantiomers into diastereomers with distinct NMR spectra. rsc.org | Provides structural confirmation; highly accurate quantification via integration. acs.org | Requires pure derivatizing agent; potential for kinetic resolution. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules or complexes. acs.org | Very fast ("mix and measure"); suitable for high-throughput screening. nih.govnih.gov | Often less precise than chromatography; requires a suitable host system. |

Reactivity and Transformation Pathways of 1r 1 Oxetan 3 Yl Ethanamine and Its Oxetane Moiety

Ring-Opening Reactions of the Oxetane (B1205548) Nucleus

The significant ring strain of the oxetane moiety is a primary driver for its reactivity. utexas.eduacs.org Activation, typically through Lewis or Brønsted acids, facilitates cleavage of the C-O bonds, leading to a variety of functionalized products. researchgate.net The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the nucleophile, the catalyst, and the substitution pattern of the oxetane ring.

The ring-opening of unsymmetrical oxetanes, such as those derived from (1R)-1-(Oxetan-3-yl)ethanamine, is governed by a combination of steric and electronic factors. magtech.com.cn The site of nucleophilic attack can be directed to either of the two methylene (B1212753) carbons (C2 or C4) of the oxetane ring.

Generally, under neutral or basic conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn In the case of a 3-substituted oxetane, both C2 and C4 positions are methylene groups, but the substituent at C3 can influence the accessibility of these sites.

Under acidic conditions, the oxetane oxygen is protonated, forming an oxonium ion. This activation allows for the use of weaker nucleophiles. The regioselectivity can shift, with the nucleophile attacking the more substituted carbon atom if it can stabilize a partial positive charge (a more SN1-like character). magtech.com.cn For 3-substituted oxetanes, this typically leads to attack at the C2 or C4 position, resulting in a 1,3-difunctionalized propane (B168953) derivative. The stereospecificity of these reactions often involves an inversion of configuration at the carbon center being attacked, consistent with an SN2-type mechanism.

| Condition | Nucleophile Type | Predominant Mechanism | Site of Attack | Typical Product |

| Neutral/Basic | Strong (e.g., R-Li, Grignards) | SN2 | Less sterically hindered C | 1,3-diol derivative |

| Acidic | Weak (e.g., H₂O, ROH, Halides) | SN2-like (activated) | Can be influenced by electronic effects | 1,3-halohydrin or diol derivative |

Table 1: General Principles of Nucleophile-Dependent Regioselectivity in Oxetane Ring-Opening.

Catalytic methods have been developed to enhance the efficiency and selectivity of oxetane ring-opening reactions. These methods provide milder reaction conditions and can induce high levels of regio- and enantioselectivity.

Rhenium-Catalyzed Ring Opening: Rhenium(V)-oxo complexes have been demonstrated as effective catalysts for the highly regioselective ring-opening of oxetanes with nucleophiles like thiols. researchgate.net For instance, a rhenium(V)-oxo complex can catalyze the reaction of oxetanes with various thiols to furnish the corresponding hydroxyl-substituted thioethers in good yields and with high regioselectivity. researchgate.net

Chiral Acid Catalysts: Chiral Brønsted acids, particularly chiral phosphoric acids, are powerful catalysts for asymmetric ring-opening reactions of prochiral 3-substituted oxetanes. researchgate.netacs.orgnih.gov These catalysts activate the oxetane by protonating the oxygen atom, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic methylene groups. This methodology allows for the synthesis of highly functionalized, chiral three-carbon building blocks with excellent enantioselectivity. researchgate.net The effectiveness of this catalysis relies on the ability of the chiral acid to engage in a structured, bifunctional activation transition state with both the oxetane and the nucleophile. acs.orgresearchgate.net

| Catalyst Type | Example | Nucleophile | Key Feature | Ref. |

| Rhenium Catalyst | Rhenium(V)-oxo complex | Thiols | High regioselectivity for hydroxyl thioethers | researchgate.net |

| Chiral Brønsted Acid | Chiral Phosphoric Acid (e.g., TRIP) | Nitrogen, Sulfur, or Carbon Nucleophiles | High enantioselectivity in desymmetrization reactions | researchgate.netacs.org |

Table 2: Examples of Catalytic Ring-Opening Methodologies for Oxetanes.

The strain energy of the oxetane ring can also be harnessed to drive ring expansion reactions, leading to the formation of larger heterocyclic systems, most commonly five-membered rings like tetrahydrofurans (THFs). researchgate.net These transformations often involve the reaction of an oxetane with a one-carbon electrophile, such as a carbene or a diazo compound, in the presence of a metal catalyst.

For example, copper(I) complexes with chiral ligands can catalyze the enantiospecific ring expansion of 2-substituted oxetanes with diazoacetates to yield substituted tetrahydrofurans. researchgate.net The stereochemistry of the starting oxetane is transferred to the product, indicating a stereospecific pathway. Another approach involves the acid-catalyzed electrophilic ring expansion using sulfoxonium ylides, which can produce functionalized trans-2,3-disubstituted tetrahydrofurans stereospecifically without the need for a metal catalyst. researchgate.net Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofuran (B95107) derivatives under metal-free conditions. rsc.org

Chemical Modifications of the Amine Functionality

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

While specific studies on the oxidation of this compound are not extensively documented in the literature, the oxidation of primary alkylamines is a well-established transformation. A common outcome of such oxidations is the formation of oximes. Various methods can achieve this conversion.

For example, aerobic oxidation using molecular oxygen in the presence of a catalyst system, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃), can convert primary amines to oximes efficiently. researchgate.netnii.ac.jp Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also effect the oxidation of aliphatic amines to oximes under catalyst-free conditions. organic-chemistry.org Furthermore, chemoenzymatic processes have been developed where a lipase-catalyzed perhydrolysis generates a peracid in situ, which then oxidizes the amine to the corresponding oxime. rsc.org Applying these general methods to this compound would be expected to yield 1-(oxetan-3-yl)ethan-1-one (B1431856) oxime.

| Reagent/System | Conditions | Product | Key Feature | Ref. |

| O₂ / DPPH / WO₃/Al₂O₃ | 5 MPa O₂/N₂ | Oxime | Environmentally benign, uses O₂ as terminal oxidant | researchgate.net |

| m-CPBA | Ethyl acetate, room temp. | Oxime | Catalyst-free, rapid reaction | organic-chemistry.org |

| Lipase / H₂O₂ / Carboxylic Acid | One-pot, 30 °C | Oxime | Mild, chemoenzymatic process | rsc.org |

Table 3: General Methods for the Oxidation of Primary Amines to Oximes.

The amine functionality itself is in a reduced state. Therefore, "reduction reactions" in this context refer to the reduction of derivatives formed from the amine, such as amides. This represents a two-step synthetic sequence: amide formation followed by reduction.

Step 1: Amide Formation: this compound can react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding N-(1-(oxetan-3-yl)ethyl)amide. pulsus.com This is a standard and highly versatile reaction in organic synthesis.

Step 2: Amide Reduction: The resulting amide can be reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or alane (AlH₃), which is often generated in situ from LiAlH₄. chemistrysteps.com Unlike the reduction of ketones or esters, which yield alcohols, the reduction of an amide with LiAlH₄ or AlH₃ completely removes the carbonyl oxygen, converting the C=O group into a CH₂ group. libretexts.orgmasterorganicchemistry.com This process effectively transforms the N-(1-(oxetan-3-yl)ethyl)amide into a secondary amine, N-ethyl-(1-(oxetan-3-yl)ethanamine), where the new ethyl group is derived from the acyl portion of the starting amide. The mechanism involves initial hydride attack on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which converts it into a good leaving group and facilitates its elimination. chemistrysteps.com

This two-step sequence is a powerful method for N-alkylation of the primary amine, providing access to a wide variety of secondary amines derived from this compound.

Nucleophilic Substitution Reactions Involving the Amine Group

The primary amine group of this compound is a key functional handle that readily participates in nucleophilic substitution reactions. As a nucleophile, the nitrogen atom possesses a lone pair of electrons that can attack electrophilic centers. shout.education This reactivity is fundamental to many of the transformations and applications of this compound.

A classic example of this reactivity is the reaction with acyl chlorides to form amides. chemguide.co.ukyoutube.com The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. docbrown.info Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second equivalent of the amine or another base then removes a proton from the nitrogen atom to yield the final N-substituted amide product. chemguide.co.ukdocbrown.info

Similarly, the amine can react with other electrophiles such as alkyl halides. In these SN2 reactions, the amine displaces a halide leaving group from the alkyl halide to form a new carbon-nitrogen bond. libretexts.org However, this direct alkylation can be challenging to control, as the resulting secondary amine is often more nucleophilic than the primary starting material, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

The nucleophilicity of the amine is influenced by the electron-withdrawing inductive effect of the nearby oxetane ring's oxygen atom. This effect can reduce the basicity of the amine compared to a simple alkylamine. nih.gov Despite this, the amine remains sufficiently nucleophilic to engage in a wide array of synthetically useful substitution reactions.

Amide Coupling and Peptidomimetic Applications

The ability of the amine group in this compound to form stable amide bonds is extensively utilized in medicinal chemistry, particularly in the development of peptidomimetics. nih.govnih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov

The oxetane-containing amine can be incorporated into peptide sequences, where the resulting "oxetanyl peptide" structure acts as a non-hydrolyzable surrogate for a natural peptide bond. nih.gov This modification introduces a rigid, polar four-membered ring into the peptide backbone. The strategy aims to preserve the hydrogen bond donor/acceptor pattern found in native peptides while preventing cleavage by proteases at the site of modification. nih.gov

The synthesis of these peptidomimetics relies on standard peptide coupling techniques. The amine group of this compound can be coupled with the carboxylic acid of an amino acid or peptide fragment using common coupling reagents like HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HOBt/DIC (1-hydroxybenzotriazole/N,N′-diisopropylcarbodiimide). nih.gov These methods facilitate the formation of the amide bond under mild conditions, compatible with complex molecular structures.

The incorporation of the oxetane moiety offers several advantages beyond metabolic stability:

Increased Polarity and Solubility : The polar oxetane ring can improve the aqueous solubility of the parent peptide. nih.gov

Three-Dimensionality : It introduces a defined three-dimensional structural element, which can be beneficial for binding to biological targets. nih.gov

Novel Chemical Space : It allows access to novel chemical structures and intellectual property. nih.gov

Studies have shown that dipeptides containing the embedded amino oxetanyl fragment are stable under a variety of acidic, basic, reductive, and oxidative conditions, highlighting the robustness of this peptidomimetic scaffold. nih.gov

Radical Reactivity and Oxetane Carbocation Chemistry

The strained oxetane ring can be activated under acidic conditions, typically involving a Lewis acid, to undergo ring-opening reactions. researchgate.net This process can lead to the formation of carbocationic intermediates. The stability and subsequent reaction pathway of these carbocations are influenced by the substitution pattern on the oxetane ring. acs.org For instance, ring-opening can be initiated by protonation or coordination of a Lewis acid to the oxetane oxygen, followed by cleavage of a carbon-oxygen bond to generate a γ-alkoxy carbocation.

The stability of the oxetane ring itself is highly dependent on its substitution. 3,3-disubstituted oxetanes exhibit greater stability because the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus impeding ring-opening. nih.gov In contrast, oxetan-3-ols can be readily converted to carbocations for subsequent reactions. nih.gov These intermediates are valuable for constructing new carbon-carbon or carbon-heteroatom bonds.

Recent advances have demonstrated that oxetanes can serve as precursors to carbon-centered radicals for use in cross-coupling reactions. researchgate.netchemrxiv.org Visible-light photoredox catalysis has emerged as a powerful method for generating radical species from oxetane derivatives under mild conditions. nih.gov

One strategy involves the decarboxylative alkylation of oxetane-3-carboxylic acids. Using an iridium-based photocatalyst, a tertiary benzylic oxetane radical can be generated at the 3-position. This radical can then engage with a variety of Michael acceptors, such as acrylates, vinyl ketones, and styrenes, to form novel 3,3-disubstituted oxetane products in good yields. nih.gov

Another approach utilizes cobalt catalysis, often with vitamin B12, to achieve a radical ring-opening of the oxetane. researchgate.netresearchgate.net This method forms an alkylated cobalt complex intermediate, and subsequent homolytic cleavage of the Co-C bond generates a nucleophilic radical. researchgate.netchemrxiv.org This radical can then participate in cooperative Co/Ni-catalyzed cross-electrophile coupling with aryl halides or in Giese-type additions with activated alkenes. researchgate.netresearchgate.net A key advantage of this methodology is its broad functional group tolerance and its ability to provide regioselectivity that complements other methods. chemrxiv.orgresearchgate.net

The table below summarizes the scope of a photoredox-catalyzed decarboxylative alkylation involving oxetane radicals. nih.gov

| Radical Acceptor | Product | Yield (%) |

|---|---|---|

| Methyl acrylate | 3-(3-methoxy-3-oxopropyl)-3-phenyloxetane | 75 |

| Ethyl acrylate | 3-(3-ethoxy-3-oxopropyl)-3-phenyloxetane | 72 |

| Methyl vinyl ketone | 3-(3-oxobutyl)-3-phenyloxetane | 45 |

| Phenyl vinyl sulfone | 3-(2-(phenylsulfonyl)ethyl)-3-phenyloxetane | 41 |

| Acrylonitrile | 3-(3-phenyloxetan-3-yl)propanenitrile | 36 |

| N,N-dimethylacrylamide | N,N-dimethyl-3-(3-phenyloxetan-3-yl)propanamide | 61 |

| Styrene | 3-(2-phenylethyl)-3-phenyloxetane | 35 |

Friedel-Crafts Reactions of Oxetanols and Arene Nucleophiles

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for use with oxetane-derived electrophiles. rsc.orgnih.gov Specifically, oxetan-3-ols can serve as precursors to carbocations that subsequently alkylate electron-rich arenes. nih.gov

Under Lewis acidic conditions, such as with lithium catalysis, oxetan-3-ols can undergo a ring-opening/recyclization cascade or direct substitution, depending on the substrate and conditions. In the context of Friedel-Crafts reactions, the oxetanol is activated by the Lewis acid, facilitating the formation of a carbocationic intermediate. This electrophile is then attacked by an arene nucleophile, such as anisole (B1667542) or indole, to form a new carbon-carbon bond. nih.govresearchgate.net This reaction provides a direct route to 3-aryl-oxetanes.

The efficiency and outcome of the reaction are sensitive to the nature of the arene. Highly activated, electron-rich arenes are typically required for successful alkylation. organic-chemistry.orgrsc.org The reaction represents a powerful method for directly coupling the oxetane scaffold to aromatic systems, producing structures of significant interest in medicinal chemistry.

Aza-Michael Addition Reactions

The aza-Michael addition is a conjugate addition reaction where an amine acts as a nucleophile, attacking an electron-deficient alkene (a Michael acceptor). frontiersin.orgresearchgate.net While this compound itself can act as the nucleophile in such reactions, a related and important transformation involves the use of oxetane-containing Michael acceptors.

For instance, methyl 2-(oxetan-3-ylidene)acetate, an α,β-unsaturated ester bearing an oxetane ring, can serve as an excellent Michael acceptor. mdpi.com This compound can react with various nitrogen-based nucleophiles, including primary and secondary amines, as well as NH-heterocycles like imidazole, benzimidazole, and indazole, in an aza-Michael addition. mdpi.com

The reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds by the addition of the amine nucleophile to the β-carbon of the unsaturated ester. This process efficiently forms a new carbon-nitrogen bond and creates a new stereocenter, yielding highly functionalized oxetane-containing amino acid derivatives. mdpi.com This synthetic strategy is valuable for preparing novel building blocks for drug discovery and materials science. nih.govwhiterose.ac.uk

The table below shows examples of aza-Michael additions to an oxetane-based acceptor. mdpi.com

| Amine Nucleophile | Product Structure | Yield (%) |

|---|---|---|

| Pyrrolidine | Methyl 2-(oxetan-3-yl)-2-(pyrrolidin-1-yl)acetate | 91 |

| Piperidine | Methyl 2-(oxetan-3-yl)-2-(piperidin-1-yl)acetate | 89 |

| Morpholine | Methyl 2-(morpholino)-2-(oxetan-3-yl)acetate | 93 |

| 1H-Imidazole | Methyl 2-(1H-imidazol-1-yl)-2-(oxetan-3-yl)acetate | 53 |

| 1H-Benzimidazole | Methyl 2-(1H-benzo[d]imidazol-1-yl)-2-(oxetan-3-yl)acetate | 56 |

| 1H-Indazole | Methyl 2-(1H-indazol-1-yl)-2-(oxetan-3-yl)acetate | 69 |

Suzuki-Miyaura Cross-Coupling for Diversification

While the classical Suzuki-Miyaura reaction facilitates carbon-carbon bond formation, the primary amine group of this compound is ideally suited for analogous palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for diversification, allowing the synthesis of a wide array of N-aryl derivatives, which are prevalent in pharmacologically active compounds. wikipedia.org

In a typical Buchwald-Hartwig amination, this compound is coupled with an aryl halide (or pseudohalide, such as a triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial and has evolved to include sterically hindered biaryl phosphines, which promote efficient catalytic turnover and accommodate a broad range of substrates. rug.nl

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. libretexts.org This method allows for the direct and modular synthesis of secondary amines containing the valuable oxetane pharmacophore.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|---|

| This compound | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 °C | N-Aryl-(1R)-1-(oxetan-3-yl)ethanamine |

| This compound | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100-120 °C | N-Aryl-(1R)-1-(oxetan-3-yl)ethanamine |

| This compound | Aryl Triflate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90-110 °C | N-Aryl-(1R)-1-(oxetan-3-yl)ethanamine |

Williamson Alkylation for Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming an ether bond via an SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com While this compound itself cannot directly participate in this reaction to form an ether, its corresponding alcohol precursor, (1R)-1-(Oxetan-3-yl)ethanol, is an excellent substrate for this transformation. This pathway allows for the synthesis of a diverse range of ethers containing the chiral 1-(oxetan-3-yl)ethyl moiety.

The synthesis begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding alkoxide nucleophile. organic-synthesis.comjk-sci.com This alkoxide then reacts with a suitable primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide). The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. masterorganicchemistry.com

The choice of a primary, unhindered alkyl halide is critical to maximize the yield of the ether product and avoid competing elimination (E2) reactions, which can become significant with secondary or tertiary halides. wikipedia.org Aprotic polar solvents like THF or DMF are often used to facilitate the SN2 pathway. jk-sci.com

| Alcohol Substrate | Base | Alkylating Agent (RX) | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| (1R)-1-(Oxetan-3-yl)ethanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 0 °C to RT | (1R)-1-(1-Methoxyethyl)oxetane |

| (1R)-1-(Oxetan-3-yl)ethanol | Potassium Carbonate (K₂CO₃) | Ethyl Bromide (CH₃CH₂Br) | Acetonitrile | Reflux | (1R)-1-(1-Ethoxyethyl)oxetane |

| (1R)-1-(Oxetan-3-yl)ethanol | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Dimethylformamide (DMF) | RT | (1R)-1-(1-(Benzyloxy)ethyl)oxetane |

Mesylation Reactions

The primary amine of this compound is readily susceptible to reaction with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), to form sulfonamides. This process, known as mesylation, is a common method for protecting the amine, modifying its electronic properties, or converting it into a good leaving group for subsequent nucleophilic substitution reactions.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. commonorganicchemistry.comechemi.com The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and prevent side reactions.

The mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride ion and deprotonation of the nitrogen atom by the base to yield the stable N-mesylated product, N-((1R)-1-(oxetan-3-yl)ethyl)methanesulfonamide. The resulting sulfonamide is significantly less basic and nucleophilic than the starting amine due to the electron-withdrawing nature of the sulfonyl group.

| Substrate | Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| This compound | Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | N-((1R)-1-(Oxetan-3-yl)ethyl)methanesulfonamide |

| This compound | Methanesulfonyl Chloride (MsCl) | Pyridine | Dichloromethane (DCM) | 0 °C | N-((1R)-1-(Oxetan-3-yl)ethyl)methanesulfonamide |

Computational and Mechanistic Studies on 1r 1 Oxetan 3 Yl Ethanamine

Quantum Chemical Calculations of Conformational Preferences

The three-dimensional structure and conformational flexibility of (1R)-1-(Oxetan-3-yl)ethanamine are dictated by the interplay of the strained oxetane (B1205548) ring and the chiral ethylamine (B1201723) substituent. Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the low-energy conformations of this and related molecules.

The oxetane ring itself is not perfectly planar. illinois.edubeilstein-journals.orgresearchgate.net It exhibits a slight puckering to alleviate some of its inherent ring strain, which is substantial (approximately 25.5 kcal/mol). beilstein-journals.orgresearchgate.net The degree of this puckering is influenced by the nature and orientation of its substituents. For 3-substituted oxetanes, computational models predict a shallow potential energy surface for ring inversion, with a small energy barrier between two puckered conformations.

The conformational landscape of this compound is further complicated by the rotation around the C-C and C-N bonds of the ethylamine side chain. Theoretical calculations are used to identify the most stable rotamers by mapping the potential energy surface as a function of key dihedral angles. These studies generally reveal that steric hindrance between the methyl group, the amino group, and the oxetane ring governs the preferred conformations. Staggered conformations that minimize gauche interactions are typically favored.

Below is a representative data table illustrating how computational methods can be used to compare the relative energies of different conformers. The values are hypothetical examples based on typical findings for similar small molecules.

Table 1: Calculated Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-31G level of theory.*

| Conformer | Dihedral Angle (O-C3-Cα-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Anti) | 178.5° | 0.00 | 65.1 |

| B (Gauche 1) | 60.2° | 0.85 | 18.2 |

| C (Gauche 2) | -61.5° | 0.92 | 16.7 |

Mechanistic Investigations of Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure this compound relies on stereoselective methods, the mechanisms of which have been investigated through computational and experimental studies. A common and effective strategy is the stereoselective reductive amination of a precursor, oxetan-3-yl methyl ketone.

Computational modeling of the reaction mechanism provides critical insights into the origins of stereoselectivity. In a typical asymmetric reductive amination using a chiral catalyst, the reaction proceeds through the formation of an imine intermediate, which is then reduced. Transition state analysis focuses on the hydride transfer step from the reducing agent to the imine, which is the stereochemistry-determining step.

Calculations reveal that the chiral catalyst or auxiliary creates a sterically and electronically differentiated environment around the imine. Two diastereomeric transition states are possible, leading to the (R) or (S) product. The preferred pathway is the one with the lower activation energy. Models of these transition states show that the favored geometry minimizes unfavorable steric interactions between the substrate (specifically the bulky oxetane ring and methyl group) and the chiral ligand of the catalyst. The energy difference between the two transition states, even if only a few kcal/mol, is sufficient to ensure high enantiomeric excess of the desired (1R) product.

Experimental kinetic studies complement computational analyses by providing macroscopic rate data for the synthetic transformations. While specific kinetic data for the synthesis of this compound are not widely published, studies on analogous reductive amination reactions demonstrate key principles. The rate of the reaction is typically monitored by observing the consumption of the ketone precursor or the formation of the amine product over time under various conditions (e.g., temperature, pressure, catalyst loading).

These studies often show that the reaction is first-order with respect to the substrate and the catalyst. The rate-determining step is generally the hydride transfer to the imine. By performing the reaction at different temperatures and applying the Eyring equation, kineticists can determine the activation parameters (enthalpy and entropy of activation), which provides further evidence for the proposed transition state structures.

Table 2: Representative Kinetic Data for a Stereoselective Reductive Amination

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Enantiomeric Excess (%) |

|---|---|---|

| 25 | 1.2 x 10⁻⁴ | 98 |

| 35 | 3.5 x 10⁻⁴ | 97 |

Influence of Oxetane Ring on Molecular Reactivity Profiles

The presence of the oxetane ring significantly modulates the physicochemical properties and reactivity of the molecule. nih.gov The four-membered ring is highly strained, which makes it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysis. illinois.eduwikipedia.org

However, the most profound electronic effect of the oxetane ring is its strong inductive electron-withdrawing nature. nih.gov The oxygen atom, being highly electronegative, pulls electron density from the carbon atoms of the ring. This effect is transmitted through the sigma bonds to the alpha-carbon of the ethylamine side chain. As a result, the electron density on the nitrogen atom is reduced, making the amine group significantly less basic compared to an analogous acyclic amine. For example, an oxetane positioned alpha to an amine has been shown to reduce the pKaH of the amine by as much as 2.7 units. nih.gov This reduced basicity has important implications in medicinal chemistry for tuning the pharmacokinetic properties of drug candidates.

Computational Analysis for Structure Elucidation and Stereochemistry Assignment in Natural Products

Computational chemistry is a powerful tool for the structural elucidation of complex molecules, and it has proven particularly valuable for natural products containing strained ring systems like oxetanes. nih.govresearchgate.netacs.org The assignment of structure and, crucially, stereochemistry in oxetane-containing natural products can be challenging using spectroscopic methods like NMR alone. nih.govresearchgate.net

Modern computational approaches, such as the DU8+ method which combines parametric and DFT calculations, have been developed to address these challenges. nih.govresearchgate.netacs.org The general workflow involves several steps:

Candidate Structures: All plausible stereoisomers of the isolated natural product are proposed based on initial spectroscopic data.

Conformational Search: A thorough conformational search is performed for each candidate isomer using methods like molecular mechanics. nih.gov

Geometry Optimization: The low-energy conformers are then subjected to high-level DFT calculations to obtain accurate geometries and relative energies. nih.gov

Spectroscopic Prediction: Key spectroscopic parameters, most commonly ¹³C and ¹H NMR chemical shifts and coupling constants, are calculated for the Boltzmann-averaged ensemble of conformers for each isomer.

Comparison and Assignment: The calculated spectroscopic data for each candidate isomer are compared against the experimental data. The isomer whose calculated data shows the best correlation with the experimental spectrum is assigned as the correct structure. nih.gov

This computational approach has successfully led to the revision of more than 30 previously misassigned structures of natural products containing oxetane or related moieties, highlighting its essential role in modern natural product chemistry. nih.gov

Applications of 1r 1 Oxetan 3 Yl Ethanamine As a Versatile Chiral Building Block in Organic Synthesis

Role in the Creation of Complex Organic Molecules